2-Ketoglutaric acid-d6

Vue d'ensemble

Description

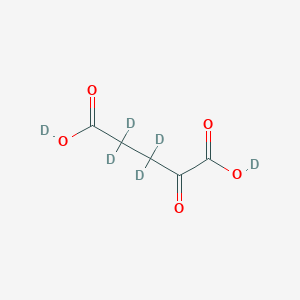

2-Ketoglutaric acid-d6, also known as α-Ketoglutaric acid-d6, is a deuterium-labeled version of 2-Ketoglutaric acid . It is an essential metabolite in virtually all organisms as it participates in a variety of biological processes including anti-oxidative defence, energy production, signalling modules, and genetic modification .

Synthesis Analysis

The synthesis of this compound involves enzymatic systems and metabolic networks. Key enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases directly contribute to the formation of this compound .Molecular Structure Analysis

The linear formula of this compound is DO2CCD2CD2COCO2D . It has a molecular weight of 152.14 .Chemical Reactions Analysis

This compound is an intermediate in the production of ATP or GTP in the Krebs cycle . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point of 114-117 °C .Applications De Recherche Scientifique

Aging and Longevity

Research has shown that AKG can impact aging and longevity. For instance, a study demonstrated that AKG extended lifespan and reduced mortality in aging mice. This effect was observed when AKG was added to the diet of the mice starting at 18 months of age. The study provided insights into how AKG might influence aging processes in mammals.

Antioxidative Functions

AKG is recognized for its antioxidative properties. It enhances the activities of antioxidative enzymes and nonenzymatic agents against oxidative stress and lipid peroxidation. This function is particularly crucial in situations like ammonia and cyanide poisoning. Moreover, AKG plays a role in nonenzymatic oxidative decarboxylation in the decomposition of hydrogen peroxide, which helps to protect organisms from diseases caused by reactive oxygen species (ROS). AKG also appears to be involved in the Nrf2/ARE signaling pathway, which maintains redox homeostasis and plays a vital role in diseases caused by oxidative stress, such as liver injury and traumatic brain injury.

Potential in Disease Treatment

AKG has shown potential in disease treatment, particularly in cancer and cardiovascular diseases. A study found that a combination of AKG and 5-hydroxymethylfurfural exhibited antitumor potential due to its antioxidant activity. This combination had effects on cell proliferation, apoptosis, and caspase-3 activation in certain cell lines, highlighting its potential as an anti-leukemia/antitumor agent. Additionally, the levels of AKG in blood can serve as a pathological detection index for various cardiovascular diseases, and its antioxidant properties might lead to novel treatment options for ischemic preconditioning and cardiovascular protection.

Role in the Locomotion System

AKG is also significant in the anabolism of skeletal muscle. In animal models, supplementing a low-protein diet with AKG significantly enhanced amino acid synthesis and improved protein metabolism in skeletal muscle. This is achieved by activating the mammalian target of rapamycin (mTOR) pathway. AKG promotes collagen expression and inhibits collagen degradation in fibroblasts, suggesting its potential use in the treatment of muscle wasting and as a target for developing muscle-wasting therapy.

Mécanisme D'action

Safety and Hazards

Orientations Futures

The generation of 2-Ketoglutaric acid-d6 in a sustainable and environmentally-neutral manner is a major ongoing research endeavour . Microbial systems and their components acting via the metabolic networks and the resident enzymes are well poised to provide effective biotechnological tools that can supply renewable this compound globally .

Propriétés

IUPAC Name |

dideuterio 2,2,3,3-tetradeuterio-4-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1D2,2D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGXRSRHYNQIFN-DTDGFSOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745876 | |

| Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-86-7 | |

| Record name | 2-Oxo(~2~H_4_)pentane(~2~H_2_)dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-86-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[(1E)-1,2-Difluoro-1,2-ethenediyl]bis[4-chlorobenzene]](/img/structure/B1511340.png)

![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)